(Z)-13-Octadecenal: A Technical Guide to its Discovery, Isolation, and Application
(Z)-13-Octadecenal: A Technical Guide to its Discovery, Isolation, and Application
This guide provides a comprehensive technical overview of (Z)-13-Octadecenal, a significant semiochemical in insect communication. Intended for researchers, scientists, and professionals in drug development and pest management, this document delves into the initial discovery, methods of isolation, chemical synthesis, analytical characterization, and biological role of this long-chain unsaturated aldehyde.
Introduction and Discovery
(Z)-13-Octadecenal is a naturally occurring long-chain aldehyde that functions as a crucial component of the female sex pheromone of the rice stem borer, Chilo suppressalis, a major agricultural pest.[1][2][3] Its discovery was a pivotal moment in the study of chemical ecology and the development of sustainable pest control strategies.
The initial identification of (Z)-13-Octadecenal as a sex pheromone was reported by Nesbitt et al. in 1975.[4] Their work involved the analysis of pheromone gland extracts from female C. suppressalis moths. Through a combination of gas chromatography (GC), electroantennogram (EAG) recording, and ozonolysis, they successfully identified two primary components of the pheromone blend: (Z)-11-hexadecenal and (Z)-13-Octadecenal.[4] The identification was confirmed by comparison with synthetically produced material.[4] This discovery opened the door for the development of pheromone-based monitoring and mating disruption techniques for this significant rice pest.
Isolation from Natural Sources
The isolation of (Z)-13-Octadecenal from its natural source, the female Chilo suppressalis moth, is a meticulous process due to the minute quantities produced by each insect. The general approach involves the extraction of the pheromone glands followed by purification.
Pheromone Gland Extraction
A common method for obtaining insect pheromones is the solvent extraction of the pheromone-producing glands.[2]
Experimental Protocol: Gland Extraction (Generalized)
-
Insect Preparation: Anesthetize virgin female Chilo suppressalis moths by cooling them at 4°C for several minutes.
-
Gland Dissection: Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone glands.
-
Extraction: Immediately place the dissected glands into a vial containing a small volume of a suitable organic solvent, such as 1,2-dichloroethane or hexane.[1] Gently squash the glands with a glass rod to ensure thorough extraction.
-
Filtration and Concentration: Filter the resulting solution to remove tissue debris. The crude extract can then be concentrated under a gentle stream of nitrogen if necessary.
Purification Techniques
The crude extract contains a mixture of compounds, including the target pheromone, other pheromone components, and various lipids. Purification is essential to isolate (Z)-13-Octadecenal.
Common Purification Methods:
-
Column Chromatography: This is a primary technique for separating compounds based on their polarity. The crude extract is loaded onto a column packed with an adsorbent like silica gel, and different compounds are eluted with solvents of varying polarities.[5]
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC can be employed to separate the components of the pheromone blend.[5]
Chemical Synthesis
The chemical synthesis of (Z)-13-Octadecenal is crucial for obtaining the large quantities required for research and commercial applications. The key challenge in the synthesis is the stereoselective formation of the Z (cis) double bond at the C13 position. The Wittig reaction is a widely used and effective method for achieving this.[6][7]
Retrosynthetic Analysis and Strategy
A common retrosynthetic approach for (Z)-13-Octadecenal involves a Wittig reaction between an appropriate phosphonium ylide and an aldehyde.
Caption: Retrosynthetic analysis of (Z)-13-Octadecenal via a Wittig reaction.
Experimental Protocol: Wittig Synthesis (Generalized)
This protocol outlines the general steps for synthesizing (Z)-13-Octadecenal via a Wittig reaction.
Step 1: Preparation of the Phosphonium Salt
-
React 1-bromopentane with triphenylphosphine in a suitable solvent (e.g., acetonitrile) under reflux to form pentyltriphenylphosphonium bromide.
Step 2: Generation of the Ylide
-
Suspend the phosphonium salt in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).
-
Cool the suspension to a low temperature (e.g., -78 °C).
-
Add a strong base, such as n-butyllithium (n-BuLi), dropwise to deprotonate the phosphonium salt and form the deep red-colored ylide.
Step 3: The Wittig Reaction
-
To the ylide solution, add a solution of 12-oxododecanal in the same solvent dropwise at low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
Step 4: Work-up and Purification
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure (Z)-13-Octadecenal.
Analytical Characterization
The identity and purity of synthesized or isolated (Z)-13-Octadecenal are confirmed using various analytical techniques.
Spectroscopic Data
| Technique | Observed Characteristics |
| ¹H NMR | Signals for the aldehydic proton (~9.7 ppm), olefinic protons (~5.3 ppm, multiplet), and aliphatic protons. The coupling constant (J-value) between the olefinic protons is characteristic of a Z-configuration (typically 6-12 Hz). |
| ¹³C NMR | A signal for the carbonyl carbon (~202 ppm), signals for the sp² carbons of the double bond (~130 ppm), and a series of signals for the sp³ carbons of the aliphatic chain. |
| Mass Spec. | The molecular ion peak (M⁺) at m/z 266. Characteristic fragmentation patterns for long-chain aldehydes include the loss of water (M-18), ethylene (M-28), and an alpha-cleavage resulting in a fragment at m/z 44 (McLafferty rearrangement).[8][9] |
| IR Spec. | A strong absorption band for the carbonyl group (C=O) of the aldehyde at ~1730 cm⁻¹ and a medium intensity band for the C=C stretch of the cis-alkene at ~1650 cm⁻¹. |
Table 1: Summary of Spectroscopic Data for (Z)-13-Octadecenal.
Chromatographic Analysis
-
Gas Chromatography (GC): Used to determine the purity of the compound and to separate it from other components in a mixture. The retention time is a characteristic property under specific GC conditions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Combines the separation power of GC with the identification capabilities of MS, allowing for the confirmation of the structure of the eluted compound.[10]
Biological Activity and Application
(Z)-13-Octadecenal plays a critical role in the chemical communication of Chilo suppressalis. It is a key component of the female-produced sex pheromone blend that attracts male moths for mating.
Pheromone Blend and Synergism
The sex pheromone of C. suppressalis is a multi-component blend, and the precise ratio of these components is crucial for optimal male attraction. The primary components are:
-
(Z)-11-hexadecenal (Z11-16:Ald)
-
(Z)-13-octadecenal (Z13-18:Ald)
-
(Z)-9-hexadecenal (Z9-16:Ald)
The typical ratio of these components is approximately 48:6:5 (Z11-16:Ald : Z13-18:Ald : Z9-16:Ald).[1] The presence of all three components in the correct ratio is essential for eliciting the full range of mating behaviors in male moths.
Olfactory Signaling Pathway
The perception of (Z)-13-Octadecenal and the other pheromone components by the male moth initiates a signaling cascade in the antenna, leading to a behavioral response.
Caption: Generalized olfactory signaling pathway for pheromone perception in an insect.
Application in Pest Management
The synthetic version of the C. suppressalis sex pheromone, including (Z)-13-Octadecenal, is a valuable tool in integrated pest management (IPM) programs.
-
Monitoring: Pheromone-baited traps are used to monitor the population of male moths in rice fields. This information helps in timing insecticide applications more effectively, reducing their overall use.
-
Mating Disruption: Dispersing a high concentration of the synthetic pheromone in the field confuses the male moths, making it difficult for them to locate calling females.[1] This disruption of mating can significantly reduce the next generation of the pest population.
Conclusion
(Z)-13-Octadecenal is a fascinating molecule with significant biological relevance. Its discovery and the subsequent development of its synthesis have provided invaluable tools for both fundamental research in chemical ecology and applied pest management. The continued study of this and other semiochemicals holds great promise for the development of even more effective and environmentally friendly pest control strategies.
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-
Nesbitt, B. F., Beevor, P. S., Hall, D. R., Lester, R., & Dyck, V. A. (1975). Identification of the female sex pheromones of the moth, Chilo suppressalis. Journal of Insect Physiology, 21(12), 1883-1886. [Link]
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Li, G., et al. (2020). Mating Disruption of Chilo suppressalis From Sex Pheromone of Another Pyralid Rice Pest Cnaphalocrocis medinalis (Lepidoptera: Pyralidae). Journal of Insect Science, 20(3), 18. [Link]
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